3-Carboxy-4-(methoxycarbonyl)phenolate
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Overview
Description
3-Carboxy-4-(methoxycarbonyl)phenolate is an organic compound with a complex structure that includes both carboxylate and methoxycarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-(methoxycarbonyl)phenolate typically involves the esterification of a phenolic compound followed by carboxylation. One common method is the reaction of 3-hydroxy-4-methoxycarbonylphenylboronic acid with a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-4-(methoxycarbonyl)phenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the phenolic ring .
Scientific Research Applications
3-Carboxy-4-(methoxycarbonyl)phenolate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-Carboxy-4-(methoxycarbonyl)phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The carboxylate and methoxycarbonyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the carboxylate group.
4-Carboxy-3-methoxyphenylboronic acid: Similar but with different positioning of functional groups.
Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups
Uniqueness
3-Carboxy-4-(methoxycarbonyl)phenolate is unique due to the presence of both carboxylate and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
104474-76-2 |
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Molecular Formula |
C9H7O5- |
Molecular Weight |
195.15 g/mol |
IUPAC Name |
3-carboxy-4-methoxycarbonylphenolate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 |
InChI Key |
MMMXULIOHYIVBB-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[O-])C(=O)O |
Origin of Product |
United States |
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